molecular formula C19H16N4O3 B5537385 N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No. B5537385
M. Wt: 348.4 g/mol
InChI Key: PSCMDVHEHFQYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide, also known as MP-A08, is a small molecule inhibitor that has been widely used in scientific research. MP-A08 is a potent inhibitor of the protein kinase CK2, which plays an important role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Discovery and Antineoplastic Applications

N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide derivatives have been explored for their potential as antineoplastic agents. A notable study highlights a novel series of compounds demonstrating significant cytotoxic properties, often surpassing those of contemporary anticancer drugs. These compounds exhibit tumor-selective toxicity, modulate multi-drug resistance, induce apoptosis, generate reactive oxygen species, activate certain caspases, and affect mitochondrial functions. Their promising antimalarial and antimycobacterial properties, alongside favorable pharmacokinetic profiles and metabolic stability, underscore their potential as candidate antineoplastic drug candidates (Mohammad Hossain, Carlos E Enci, J. Dimmock, U. Das, 2020).

Pharmacological Properties and Clinical Use

Metoclopramide, a related compound, has been extensively reviewed for its pharmacological properties and clinical applications. It is used in various gastrointestinal diagnostics and treatments, demonstrating efficacy in reducing post-operative vomiting, radiation sickness, and symptoms of drug-induced vomiting. Metoclopramide's role in promoting gastric emptying prior to anaesthesia and its potential in treating dyspepsia and other gastrointestinal disorders are significant. The review also discusses its effects on the absorption of other drugs, indicating its broad pharmacological applications (R. Pinder, R. N. Brogden, P. Sawyer, T. Speight, G. Avery, 2012).

Environmental and Health Concerns

Studies on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) reveal insights into environmental and health concerns associated with pharmaceutical compounds. The research identifies and summarizes ACT by-products, their biotoxicity, proposed degradation pathways, and highlights the environmental impact of releasing these by-products without treatment (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).

Synthetic Antioxidants and Their Implications

Research on synthetic phenolic antioxidants (SPAs) outlines their wide usage in various products and their environmental and human health implications. SPAs, including compounds like BHT and DBP, have been detected in multiple environmental matrices and human samples. The review calls for future research to investigate novel SPAs with lower toxicity and environmental impact, highlighting the complex relationship between chemical properties and biological effects (Runzeng Liu, S. Mabury, 2020).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its behavior would depend on the reaction conditions and other reactants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, which could not be found in the available resources .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

4-[[4-(6-methylpyridazin-3-yl)oxybenzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-12-2-11-17(23-22-12)26-16-9-5-14(6-10-16)19(25)21-15-7-3-13(4-8-15)18(20)24/h2-11H,1H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCMDVHEHFQYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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